molecular formula C17H18O8 B1253863 Islandic acid I

Islandic acid I

Cat. No.: B1253863
M. Wt: 350.3 g/mol
InChI Key: OUBRQRPPZKZTIX-ARQDATDDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Islandic acid I is a fungal secondary metabolite first isolated from Penicillium islandicum Sopp, a mycotoxin-producing fungus . Structurally, it belongs to the tetraketide pyrone family, characterized by a polyketide-derived α-pyrone core with hydroxyl and methoxy substitutions . Its bioactivity includes potent cytotoxicity against tumor cells, particularly Yoshida sarcoma cells, with 100% growth inhibition observed at 100 µg/ml . The compound’s methyl ester derivative exhibits enhanced potency, achieving similar effects at 1 µg/ml .

Properties

Molecular Formula

C17H18O8

Molecular Weight

350.3 g/mol

IUPAC Name

(E)-3-[5-[[(2E,4E)-hexa-2,4-dienoyl]oxymethyl]-3-(hydroxymethyl)-4-methoxy-6-oxopyran-2-yl]prop-2-enoic acid

InChI

InChI=1S/C17H18O8/c1-3-4-5-6-15(21)24-10-12-16(23-2)11(9-18)13(25-17(12)22)7-8-14(19)20/h3-8,18H,9-10H2,1-2H3,(H,19,20)/b4-3+,6-5+,8-7+

InChI Key

OUBRQRPPZKZTIX-ARQDATDDSA-N

Isomeric SMILES

C/C=C/C=C/C(=O)OCC1=C(C(=C(OC1=O)/C=C/C(=O)O)CO)OC

Canonical SMILES

CC=CC=CC(=O)OCC1=C(C(=C(OC1=O)C=CC(=O)O)CO)OC

Synonyms

islandic acid

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues

Islandic acid I shares structural and biosynthetic pathways with other tetraketide pyrones. Key analogues include:

Compound Structural Features Source
This compound α-Pyrone core with hydroxyl/methoxy groups; molecular formula C₁₇H₁₈O₈ (exact mass 350.1095) Penicillium islandicum
Islandic Acid II Differing oxygenation pattern; methyl ester derivatives enhance solubility and potency Penicillium islandicum
Allantopyrone A Analogous pyrone core with distinct side-chain modifications Allantophomopsis lycopodina
Scirpyrone K Simpler pyrone structure lacking cytotoxic activity Phialocephalus sp.

Bioactivity Comparison

Cytotoxicity Against Tumor Cells
Compound Cell Line IC₅₀/Inhibitory Concentration Mechanism
This compound Yoshida sarcoma 100% inhibition at 100 µg/ml Growth arrest via undefined pathway
This compound Methyl Ester Yoshida sarcoma 100% inhibition at 1 µg/ml Enhanced membrane permeability
Allantopyrone A HL-60 (leukemia) IC₅₀ = 0.32 µM NF-κB pathway inhibition
Islandic Acid-II Methyl Ester HL-60 IC₅₀ = 6.55 µM Apoptosis induction via DNA fragmentation
Scirpyrone K Various cancer lines No cytotoxicity reported Radical scavenging (weak activity)
Antimicrobial and Other Activities
  • Rosellisin : Exhibits antibacterial activity against Staphylococcus aureus (IC₅₀ = 30 ppm) .
  • Multiforisin A1A: Immunosuppressive activity 10-fold less potent than cyclosporin A .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Islandic acid I
Reactant of Route 2
Islandic acid I

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